Thalidomide-NH-amido-PEG3-C2-NH2 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate, integrating a Thalidomide-based cereblon ligand with a polyethylene glycol linker. This compound is primarily designed for use in Proteolysis Targeting Chimeras (PROTAC) technology, which facilitates the targeted degradation of specific proteins by leveraging the ubiquitin-proteasome system. The molecular formula for this compound is , and it has a molecular weight of 505.52 g/mol .
The synthesis of Thalidomide-NH-amido-PEG3-C2-NH2 involves several key steps:
The synthesis typically requires the use of solvents such as dimethylformamide (DMF) or dichloromethane, along with various coupling agents like HATU or DIPEA to facilitate the reaction between Thalidomide and the PEG linker .
The molecular structure of Thalidomide-NH-amido-PEG3-C2-NH2 includes:
The compound's structure can be represented by its molecular formula and its molecular weight of 505.52 g/mol, indicating its complexity and potential for diverse interactions .
Thalidomide-NH-amido-PEG3-C2-NH2 can participate in various chemical reactions:
Common reagents used for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The specific conditions for these reactions can vary based on the desired outcome and the stability of the compound under reaction conditions.
Thalidomide-NH-amido-PEG3-C2-NH2 operates primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. This mechanism is crucial for regulating various cellular processes and has implications in treating diseases characterized by uncontrolled protein accumulation .
Thalidomide-NH-amido-PEG3-C2-NH2 has numerous scientific applications:
This compound exemplifies the innovative approaches being developed in drug design and therapeutic interventions, particularly within the realm of targeted protein degradation strategies.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2